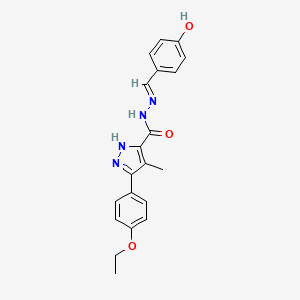![molecular formula C28H24N2OS B11980411 4-(4-Tert-butylphenoxy)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11980411.png)
4-(4-Tert-butylphenoxy)-2,6-diphenylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Tert-butylphenoxy)-2,6-diphenylthieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The structure of this compound features a thieno[2,3-d]pyrimidine core substituted with phenyl and tert-butylphenoxy groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenoxy)-2,6-diphenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiophenol and β-diketones under acidic or basic conditions.
Substitution Reactions: The introduction of phenyl and tert-butylphenoxy groups can be carried out through nucleophilic aromatic substitution reactions. For instance, the reaction of 2,6-diphenylthieno[2,3-d]pyrimidine with 4-tert-butylphenol in the presence of a base like potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Tert-butylphenoxy)-2,6-diphenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl and tert-butylphenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
4-(4-Tert-butylphenoxy)-2,6-diphenylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Industrial Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Mecanismo De Acción
The mechanism of action of 4-(4-Tert-butylphenoxy)-2,6-diphenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenoxy-2,6-diphenylthieno[2,3-d]pyrimidine: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
2,6-Diphenylthieno[2,3-d]pyrimidine: Lacks both the phenoxy and tert-butyl groups, resulting in different chemical properties and applications.
Uniqueness
4-(4-Tert-butylphenoxy)-2,6-diphenylthieno[2,3-d]pyrimidine is unique due to the presence of the tert-butylphenoxy group, which can enhance its lipophilicity, stability, and interaction with biological targets. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C28H24N2OS |
|---|---|
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
4-(4-tert-butylphenoxy)-2,6-diphenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C28H24N2OS/c1-28(2,3)21-14-16-22(17-15-21)31-26-23-18-24(19-10-6-4-7-11-19)32-27(23)30-25(29-26)20-12-8-5-9-13-20/h4-18H,1-3H3 |
Clave InChI |
JMKUMZFOBCGLAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OC2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide](/img/structure/B11980332.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11980333.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11980352.png)
![4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B11980356.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide](/img/structure/B11980361.png)

![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11980372.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980388.png)



![4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11980442.png)
![4-Methylbenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11980443.png)
